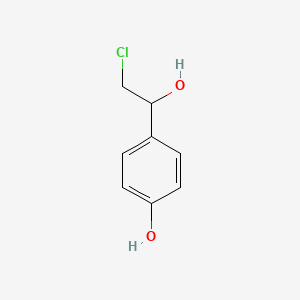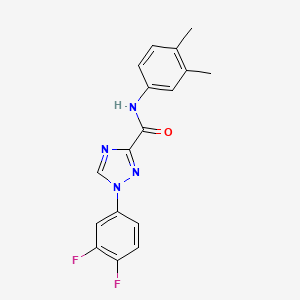![molecular formula C13H14N4O5S2 B13359756 Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)
Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a unique structure with a pyrimidine ring fused to a thiadiazole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate can be achieved through multi-component reactions. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free microwave irradiation . This green synthetic approach is advantageous due to its high atom economy, simple workup, and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include brominated derivatives, reduced forms of the compound, and various substituted analogs. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Applications De Recherche Scientifique
Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The presence of the thiadiazole and pyrimidine rings is crucial for its biological activity, as these moieties can interact with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(6-X-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)diazo-18-crown-6
Uniqueness
Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups and ring structures. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H14N4O5S2 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
methyl 2-[[5-(2-methoxyethyl)-2,6-dioxo-10-thia-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-11-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H14N4O5S2/c1-21-4-3-16-5-7-9(11(16)20)14-12-17(10(7)19)15-13(24-12)23-6-8(18)22-2/h3-6H2,1-2H3 |
Clé InChI |
JNBJIKALLBNSTC-UHFFFAOYSA-N |
SMILES canonique |
COCCN1CC2=C(C1=O)N=C3N(C2=O)N=C(S3)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13359673.png)
![3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359688.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)


![4-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B13359723.png)



![6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359738.png)


![6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359755.png)
